2-Imidazo[1,2-a]pyridin-6-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazo[1,2-a]pyridin-6-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and pharmaceutical agents. The compound is known for its potential pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-6-ylethanamine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various metal catalysts or proceed under metal-free conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale multicomponent reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. The use of continuous flow reactors and green solvents is often emphasized to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazo[1,2-a]pyridin-6-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Imidazo[1,2-a]pyridin-6-ylethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazo[1,2-a]pyridin-6-ylethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of cellular processes such as inflammation, viral replication, or cancer cell proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethanamine side chain.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Quinazoline derivatives: Contains a similar fused ring system but with different functional groups.
Uniqueness: 2-Imidazo[1,2-a]pyridin-6-ylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethanamine side chain enhances its solubility and bioavailability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-6-ylethanamine |
InChI |
InChI=1S/C9H11N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3-4,10H2 |
InChI Key |
YEKYXKKSCBDPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.